Cas no 1000340-63-5 (4-fluoro-7-methyl-1h-indazole-3-carbaldehyde)

4-fluoro-7-methyl-1h-indazole-3-carbaldehyde structure
1000340-63-5 structure
Product Name:4-fluoro-7-methyl-1h-indazole-3-carbaldehyde
CAS No:1000340-63-5
MF:C9H7FN2O
MW:178.163085222244
CID:1124257
PubChem ID:24729300
Update Time:2025-04-20

4-fluoro-7-methyl-1h-indazole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde
    • 4-FLUORO-7-METHYL-3-FORMYL (1H)INDAZOLE
    • 4-fluoro-7-methyl-2H-indazole-3-carbaldehyde
    • EN300-1616830
    • CS-0280113
    • 4-fluoro-7-methyl-1h-indazole-3-carboxaldehyde
    • DB-229106
    • AMY9654
    • AKOS006291061
    • 1000340-63-5
    • 4-fluoro-7-methyl-1h-indazole-3-carbaldehyde
    • Inchi: 1S/C9H7FN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12)
    • InChI Key: GIVSRRPYMYSITR-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C)C2C1=C(C=O)NN=2

Computed Properties

  • Exact Mass: 178.05424101g/mol
  • Monoisotopic Mass: 178.05424101g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 369.3±37.0 °C at 760 mmHg
  • Flash Point: 177.2±26.5 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-fluoro-7-methyl-1h-indazole-3-carbaldehyde Security Information

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